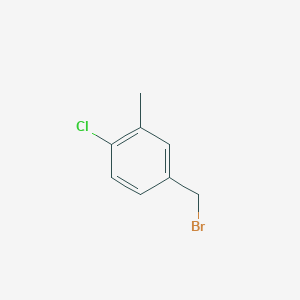

4-(Bromomethyl)-1-chloro-2-methylbenzene

CAS No.: 117890-58-1

Cat. No.: VC2928684

Molecular Formula: C8H8BrCl

Molecular Weight: 219.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 117890-58-1 |

|---|---|

| Molecular Formula | C8H8BrCl |

| Molecular Weight | 219.5 g/mol |

| IUPAC Name | 4-(bromomethyl)-1-chloro-2-methylbenzene |

| Standard InChI | InChI=1S/C8H8BrCl/c1-6-4-7(5-9)2-3-8(6)10/h2-4H,5H2,1H3 |

| Standard InChI Key | REUUQOIBNWISSI-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)CBr)Cl |

| Canonical SMILES | CC1=C(C=CC(=C1)CBr)Cl |

Introduction

4-(Bromomethyl)-1-chloro-2-methylbenzene is an organic compound with the CAS number 117890-58-1. It belongs to the class of benzene derivatives, featuring a benzene ring substituted with a bromomethyl group at the fourth position, a chlorine atom at the first position, and a methyl group at the second position. This compound is of interest in various fields due to its reactivity and potential applications in chemistry, biology, and industry.

Molecular Data:

| Property | Value | Unit |

|---|---|---|

| CAS Number | 117890-58-1 | - |

| Molecular Weight | 219.51 | g/mol |

| Molecular Formula | C8H8BrCl | - |

The molecular formula of 4-(Bromomethyl)-1-chloro-2-methylbenzene is C8H8BrCl, indicating the presence of eight carbon atoms, eight hydrogen atoms, one bromine atom, and one chlorine atom. The compound's molecular weight is approximately 219.51 g/mol.

Synthesis and Preparation

The synthesis of 4-(Bromomethyl)-1-chloro-2-methylbenzene typically involves the bromination of 1-chloro-2-methylbenzene. This process can be achieved using N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator like benzoyl peroxide or azobisisobutyronitrile (AIBN) under conditions that facilitate the formation of the bromomethyl group.

Chemical Applications:

-

Intermediate in Organic Synthesis: This compound serves as a versatile intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its reactivity towards nucleophiles and electrophiles makes it suitable for various substitution reactions.

-

Polymer and Material Production: It is used in the production of specialty chemicals, polymers, and materials with unique properties.

Biological Applications:

-

Enzyme-Catalyzed Reactions: The compound can be employed in the study of enzyme-catalyzed reactions, particularly those involving halogenated compounds.

-

Biological Pathway Probes: It acts as a probe for investigating biological pathways, especially those related to the metabolism and interaction of halogenated compounds.

Medical Applications:

-

Therapeutic Agent Development: 4-(Bromomethyl)-1-chloro-2-methylbenzene is a potential precursor for the development of therapeutic agents targeting specific diseases.

-

Pharmacological Studies: Its reactivity and ability to form covalent bonds with biological macromolecules make it a candidate for further investigation in pharmacological studies.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-1-chloro-2-methylbenzene primarily involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, attracting nucleophiles and facilitating substitution reactions. The chlorine atom and methyl group on the benzene ring influence the compound's electronic properties, affecting its reactivity and interaction with other molecules.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume